

comparative transcriptomics of **Chrysobactin**-producing vs. non-producing strains

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Compound of Interest

Compound Name: *Chrysobactin*

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A comparative transcriptomic analysis of **Chrysobactin**-producing and non-producing bacterial strains reveals a coordinated cellular response to iron limitation, centered around the biosynthesis and transport of this siderophore. **Chrysobactin** is a catechol-type siderophore produced by the plant pathogenic bacterium *Dickeya dadantii* (formerly *Erwinia chrysanthemi*) to scavenge iron from the environment, a process crucial for its growth and virulence.[1][2] The production of **Chrysobactin** is tightly regulated by iron availability; it is induced under iron-deficient conditions and repressed when iron is plentiful.[3][4][5]

This guide provides a comparative overview of the transcriptomic differences between **Chrysobactin**-producing (wild-type under iron limitation) and non-producing (mutant or wild-type under iron-replete conditions) strains. It includes a summary of differentially expressed genes, detailed experimental protocols for transcriptomic analysis, and visualizations of the **Chrysobactin** biosynthesis pathway and the experimental workflow.

Comparative Analysis of Gene Expression

A direct comparative transcriptomic study between a wild-type **Chrysobactin**-producing strain and a non-producing mutant is not readily available in the published literature. However, based on the known genetics and regulation of **Chrysobactin** synthesis, a representative comparison can be constructed. The primary difference in gene expression would be the significant upregulation of the **Chrysobactin** biosynthesis (cbs) gene cluster in the producing strain.[6][7] This upregulation is a response to iron starvation and is accompanied by changes in the expression of other genes related to iron acquisition and metabolism.[8]

The following table summarizes the expected differentially expressed genes between a **Chrysobactin**-producing strain (e.g., wild-type *D. dadantii* under iron-limiting conditions) and a non-producing strain (e.g., a *cbs* mutant or wild-type in iron-rich media).

Gene	Proposed Function	Regulation in Producing Strain
Chrysobactin Biosynthesis & Transport		
cbsA	2,3-dihydroxybenzoate (DHBA) biosynthesis	Upregulated
cbsB	DHBA biosynthesis	Upregulated
cbsC	DHBA biosynthesis	Upregulated
cbsE	DHBA-AMP ligase	Upregulated
cbsF	Non-ribosomal peptide synthetase (NRPS)	Upregulated
cbsH	Putative peptidase, intracellular chrysobactin metabolism	Upregulated
fct	Ferric-chrysobactin outer membrane receptor	Upregulated
Iron Metabolism & Regulation		
fur	Ferric uptake regulator	Downregulated/Post-transcriptionally regulated
feoB	Ferrous iron transport protein	Upregulated
sufA	Fe-S cluster assembly protein	Upregulated
Other Siderophore Systems		
acs genes	Achromobactin biosynthesis	Upregulated
acr	Ferric-achromobactin receptor	Upregulated
General Metabolism		
pfk	Phosphofructokinase	Downregulated
pyk	Pyruvate kinase	Downregulated

Experimental Protocols

This section details the methodology for a comparative transcriptomic analysis of *D. dadantii* under **Chrysobactin**-producing (iron-depleted) and non-producing (iron-replete) conditions using RNA sequencing (RNA-seq).

1. Bacterial Strains and Culture Conditions:

- Strains: *Dickeya dadantii* 3937 (wild-type).
- Iron-Replete (Non-producing) Conditions: Grow bacteria in a minimal medium supplemented with 100 μM FeCl_3 .
- Iron-Depleted (Producing) Conditions: Grow bacteria in the same minimal medium treated with an iron chelator (e.g., 2,2'-dipyridyl) or in iron-limited minimal medium prepared in acid-washed glassware.[\[9\]](#)[\[10\]](#)
- Growth: Inoculate cultures and grow to mid-logarithmic phase (OD_{600} of ~ 0.6) at 30°C with shaking.

2. RNA Extraction and Quality Control:

- Harvest bacterial cells by centrifugation.
- Immediately stabilize the RNA using a commercial RNA stabilization reagent or by flash-freezing in liquid nitrogen.
- Extract total RNA using a method suitable for bacteria, such as a TRIzol-based protocol followed by a column cleanup.
- Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- Assess RNA quality and quantity using a spectrophotometer (for purity and concentration) and a bioanalyzer (for integrity, e.g., RIN score).

3. RNA-Seq Library Preparation and Sequencing:

- Deplete ribosomal RNA (rRNA) from the total RNA samples using a bacterial rRNA removal kit.
- Construct sequencing libraries from the rRNA-depleted RNA. This typically involves:
 - RNA fragmentation.
 - First-strand cDNA synthesis using reverse transcriptase and random primers.
 - Second-strand cDNA synthesis.
 - End repair, A-tailing, and ligation of sequencing adapters.
 - PCR amplification of the library.
- Perform quality control on the prepared libraries (e.g., using a bioanalyzer and qPCR).
- Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.

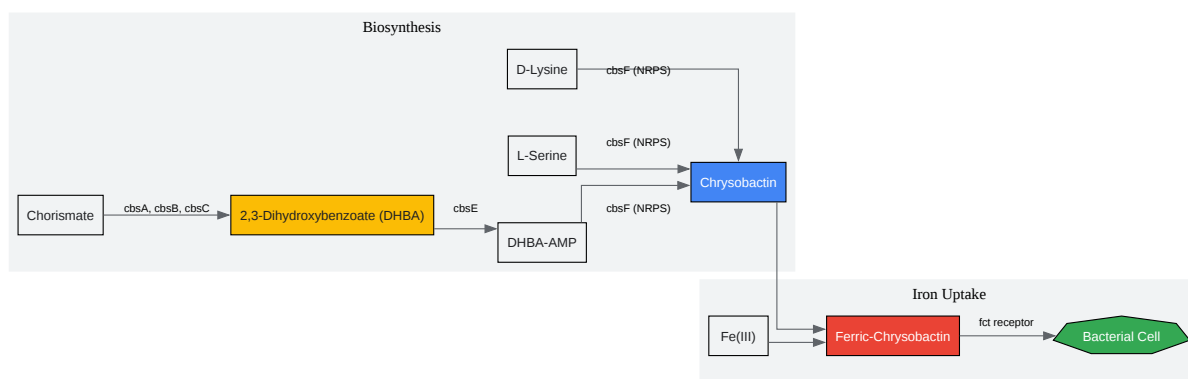
4. Bioinformatic Analysis:

- Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads and Trimmomatic to remove low-quality bases and adapter sequences.
- Read Mapping: Align the trimmed reads to the *Dickeya dadantii* 3937 reference genome using a splice-aware aligner like Bowtie2 or BWA.^[4]
- Quantification of Gene Expression: Count the number of reads mapping to each annotated gene using tools such as featureCounts or HTSeq.
- Differential Gene Expression Analysis: Use a statistical package like DESeq2 or edgeR to normalize the read counts and identify differentially expressed genes (DEGs) between the iron-depleted and iron-replete conditions.^[4] Set a threshold for significance (e.g., $|\log_2(\text{Fold Change})| > 1$ and adjusted p-value < 0.05).
- Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and KEGG pathway enrichment analysis on the list of DEGs to identify over-represented biological

processes and pathways.

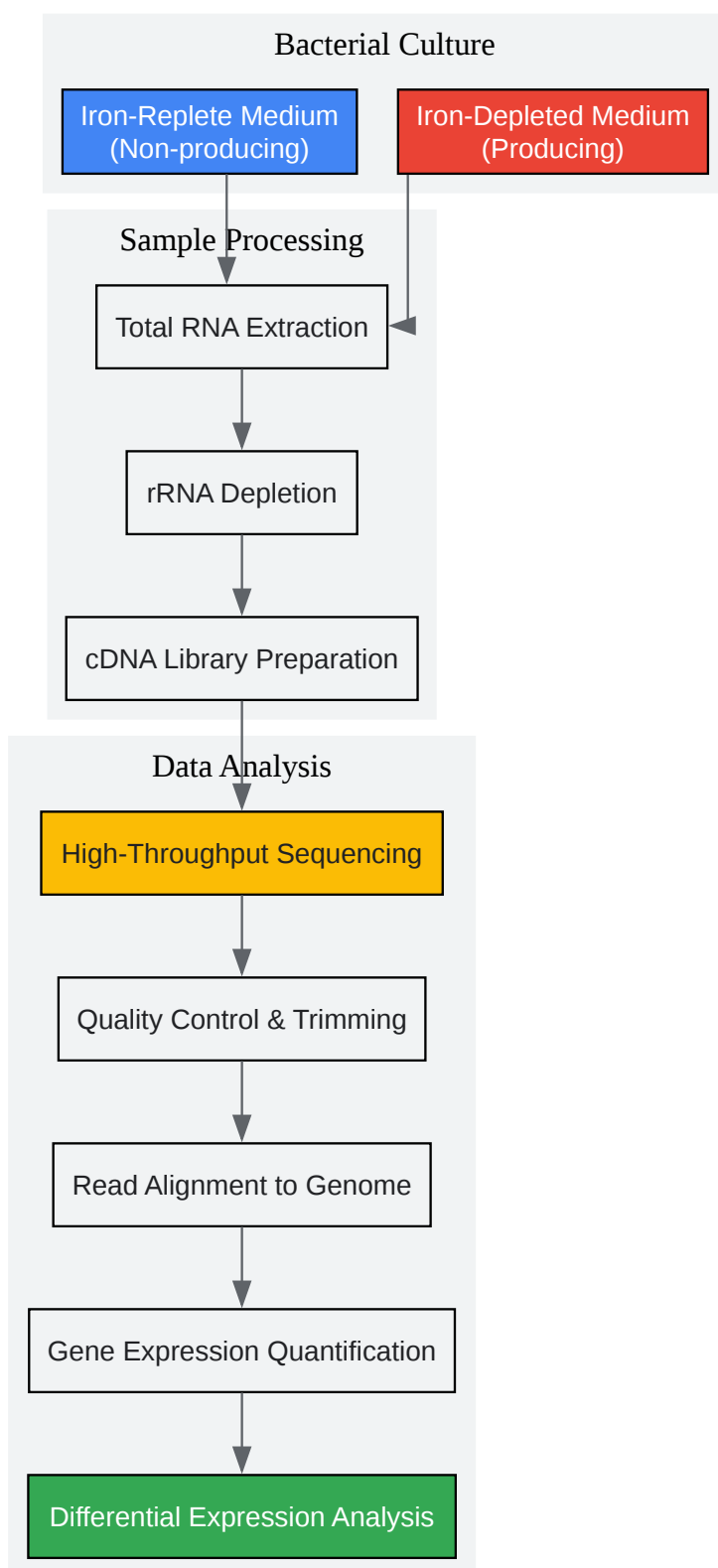
Visualizations

Below are diagrams illustrating the **Chrysobactin** biosynthesis pathway and the experimental workflow for the comparative transcriptomic analysis.



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Caption: Simplified pathway of **Chrysobactin** biosynthesis and iron uptake.



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Caption: Experimental workflow for comparative transcriptomics using RNA-seq.

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